molecular formula C9H10N2O2 B3360645 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one CAS No. 89438-60-8

2-(2-hydroxyethyl)-1H-indazol-3(2H)-one

Cat. No. B3360645
CAS RN: 89438-60-8
M. Wt: 178.19 g/mol
InChI Key: KXBQNNGKLMZFGJ-UHFFFAOYSA-N
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Description

“2-Hydroxyethyl methacrylate” (also known as HEMA) is a colorless transparent liquid with an aromatic odor . It is used in various applications such as coating compounds, photosensitive resins, and contact lenses .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of hydroxyl functionalized styrene acrylate latex particles were prepared using the 2-hydroxyethyl methacrylate (HEMA) monomer as a hydroxyl source via the seeded emulsion polymerization method .


Molecular Structure Analysis

The molecular formula of “2-Hydroxyethyl methacrylate” is C6H10O3 . It has a molecular weight of 130.1418 .


Chemical Reactions Analysis

In a study, the effect of 2-hydroxyethyl methacrylate content on the emulsion polymerization process of styrene–butyl acrylate–acrylic acid was investigated . The study revealed that the water-soluble HEMA monomer led to homogeneous nucleation .


Physical And Chemical Properties Analysis

“2-Hydroxyethyl methacrylate” has a boiling point of 205°C, a freezing point of -12°C, and a flash point of 107°C . It is readily soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-hydroxyethyl)-1H-indazol-3(2H)-one, as a derivative of indazole, plays a significant role in various synthetic and medicinal chemistry applications. The synthesis of this compound, particularly through the novel heterocycle 2,3-dihydrooxazolo[3,2-b]indazole, has been explored for providing easier access to 1H-indazolones. This approach highlights the importance of understanding the reaction mechanisms and scope to optimize the production of this compound derivatives (Oakdale et al., 2009).

Applications in Heterocycle Synthesis

Indazoles, including this compound, are crucial in heterocycle synthesis due to their biologically relevant applications. The use of the Davis-Beirut reaction (DBR) has been pivotal in the construction of various indazole derivatives. This reaction method efficiently synthesizes multiple classes of indazoles and indazolones, demonstrating the versatility and potential of this compound in chemical biology and medicinal chemistry (Zhu et al., 2019).

Role in Drug Discovery

2H-Indazoles, a class to which this compound belongs, are increasingly significant in drug discovery. They serve as an effective isostere for structures like indoles and benzimidazoles, interacting with a variety of targets. The development of regioselective synthesis methods for N-substituted indazoles, including 2H-indazoles, highlights the compound's potential in medicinal chemistry applications (Halland et al., 2009).

Photolysis and Molecular Structure Studies

Photolysis of indazoles, including this compound, in acidic solutions has been studied to understand their molecular structure and behavior under different conditions. These studies are crucial for comprehending the photochemical properties of indazoles, which can be relevant in various scientific applications (Georgarakis et al., 1979).

Crystal Structure Analysis

The analysis of the crystal structure of related indazole compounds helps in understanding the intermolecular interactions and properties of this compound. Such studies are essential for developing applications in materials science and drug design (Sopková-de Oliveira Santos et al., 2000).

Mechanism of Action

While the specific mechanism of action for “2-(2-hydroxyethyl)-1H-indazol-3(2H)-one” is not available, a related compound, fenquinotrione, was found to potently inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana .

Safety and Hazards

According to the safety data sheet, “2-Hydroxyethyl methacrylate” can cause skin irritation, allergic skin reaction, and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for “2-(2-hydroxyethyl)-1H-indazol-3(2H)-one” are not available, research into similar compounds continues. For instance, chemically cross-linked polymer-supported deep eutectic solvent gel electrolytes are being explored for solid-state, flexible supercapacitor applications .

properties

IUPAC Name

2-(2-hydroxyethyl)-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-11-9(13)7-3-1-2-4-8(7)10-11/h1-4,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBQNNGKLMZFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658563
Record name 2-(2-Hydroxyethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89438-60-8
Record name 2-(2-Hydroxyethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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